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Compound of Interest

Compound Name: Oritavancin Diphosphate

Cat. No.: B609769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacokinetic principles of

oritavancin diphosphate, a long-acting lipoglycopeptide antibiotic. The information is

compiled from foundational studies to support further research and development in this area.

Introduction
Oritavancin is a semisynthetic lipoglycopeptide antibacterial agent approved for the treatment

of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by

susceptible Gram-positive microorganisms.[1][2] Its prolonged terminal half-life allows for a

single-dose administration regimen, representing a significant advantage in clinical practice.[1]

This document summarizes the key pharmacokinetic parameters, experimental methodologies,

and mechanisms of action of oritavancin.

Mechanism of Action
Oritavancin exerts its potent bactericidal activity through multiple mechanisms of action, a

feature that distinguishes it from other glycopeptides like vancomycin.[3][4][5][6] The primary

mechanisms include:

Inhibition of Transglycosylation: Oritavancin binds to the D-alanyl-D-alanine stem termini of

the nascent peptidoglycan in the bacterial cell wall, which inhibits the transglycosylation

(polymerization) step essential for cell wall synthesis.[1][3]
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Inhibition of Transpeptidation: It also interferes with the transpeptidation (cross-linking) of

peptidoglycan chains by binding to the pentaglycyl bridging segment.[3][5]

Cell Membrane Disruption: A key feature of oritavancin is its hydrophobic 4'-

chlorobiphenylmethyl group, which interacts with and disrupts the bacterial cell membrane,

leading to depolarization, increased permeability, and ultimately, rapid, concentration-

dependent cell death.[3][5][6]

These multifaceted mechanisms contribute to its activity against both vancomycin-susceptible

and vancomycin-resistant bacteria.[3]
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Oritavancin's multi-faceted mechanism of action against bacterial cells.

Pharmacokinetic Profile
Oritavancin exhibits a linear pharmacokinetic profile and is characterized by a high volume of

distribution and an exceptionally long terminal half-life.[7]

Absorption and Distribution
Following intravenous administration, oritavancin reaches its maximum plasma concentration

(Tmax) at the end of the infusion period.[1] It is approximately 85% bound to human plasma
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proteins.[1][2][8][9] The total volume of distribution is estimated to be around 87.6 L, indicating

extensive distribution into tissues.[2][8] Oritavancin penetrates well into skin blister fluid, with

exposures being approximately 20% of those in plasma.[2][10]

Metabolism and Excretion
Oritavancin is not metabolized in the body.[1][8][9][10][11] It is slowly excreted unchanged in

both urine and feces.[1][8] Less than 5% of the administered dose is recovered in the urine and

less than 1% in the feces over a two-week period.[8][10]

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of oritavancin, including

data from pediatric populations and a comparison with other glycopeptide antibiotics.

Table 1: Key Pharmacokinetic Parameters of Oritavancin in Adults

Parameter Value Reference

Cmax (1200 mg dose) 138 µg/mL [1][6][8]

AUC0-∞ (1200 mg dose) 2800 µg•h/mL [8]

Terminal Half-life (t½) 245 - 404 hours [1][8]

Protein Binding 85% - 90% [1][8][12]

Volume of Distribution (Vd) 87.6 L [2][6][8]

Systemic Clearance (CL) 0.445 L/h [1][8]

Table 2: Comparison of Pharmacokinetic Parameters of Glycopeptide Antibiotics
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Parameter Oritavancin
Dalbavanci
n

Telavancin
Vancomyci
n

Reference

Cmax 138 mcg/mL 287 mcg/mL 93.6 mcg/mL 63 mcg/mL [1]

Half-life 393 h 346 h 8 h 4 to 6 h [1][13]

Protein

Binding
85% to 90% 93% 90% 55% [1][13]

Clearance 0.456 L/h 0.0513 L/h 13.9 mL/h/kg 0.058 L/h/kg [1][13]

Metabolism None None None None [1]

Table 3: Oritavancin Pharmacokinetics in Pediatric Cohorts (15 mg/kg dose)

Age Cohort Cmax (µg/mL) AUC0-inf (h•µg/mL) Reference

12 to <18 years 127 4,014 [14]

6 to <12 years 136 3,709 [14]

2 to <6 years 84 1,963 [14]

Experimental Protocols
The foundational understanding of oritavancin's pharmacokinetics is derived from a series of

Phase 1, 2, and 3 clinical trials involving both healthy subjects and patients with complicated

skin and skin structure infections or Staphylococcus aureus bacteremia.[7]

Population Pharmacokinetic Analysis Workflow
A population pharmacokinetic model was developed to characterize the disposition of

oritavancin using pooled data from multiple clinical studies.[7]
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Workflow for the population pharmacokinetic analysis of oritavancin.

Study Population: The analysis included data from 560 subjects, comprising both healthy

volunteers and patients with bacterial infections.[7]

Dosing Regimens: Oritavancin was administered as single or multiple intravenous infusions

with doses ranging from 100 to 800 mg or weight-based doses from 0.02 to 10 mg/kg.[7]

Infusion durations varied from 0.13 to 6.5 hours.[7]
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Pharmacokinetic Sampling: Robust pharmacokinetic sampling strategies were employed,

with plasma concentrations measured at multiple time points, often extending beyond 200

hours post-dose.[7]

Analytical Method: Oritavancin plasma concentrations were determined using a validated

liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[7]

Modeling Approach: A three-compartment model with zero-order intravenous infusion and

first-order elimination provided the best fit for the data.[7] The model was parameterized for

total clearance (CL), volume of the central compartment (Vc), distributional clearances, and

volumes of the peripheral compartments.[7]

Covariate Analysis: The influence of various factors such as age, gender, body weight, and

body surface area on the pharmacokinetic parameters was evaluated.[7] Weight was

identified as a significant predictor of interindividual variability in clearance.[7]

In Vitro Metabolism Studies
To assess the metabolic stability of oritavancin, in vitro studies were conducted using human

liver microsomes and hepatocytes.[2][8][11] These studies confirmed that oritavancin is not a

substrate for cytochrome P450 enzymes and is not metabolized.[8][9][11]

Conclusion
The foundational pharmacokinetic studies of oritavancin diphosphate have established its

unique profile, characterized by a long half-life that supports single-dose therapy, extensive

tissue distribution, and a lack of metabolism. The multi-mechanistic action of oritavancin

provides potent bactericidal activity against a broad range of Gram-positive pathogens. The

detailed pharmacokinetic models and experimental data summarized in this guide serve as a

critical resource for ongoing research, clinical trial design, and the optimization of therapeutic

strategies involving oritavancin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4319806/
https://www.orbactiv.com/pdfs/orbactiv-prescribing-information.pdf
https://pubmed.ncbi.nlm.nih.gov/22431851/
https://en.wikipedia.org/wiki/Oritavancin
https://www.researchgate.net/publication/223134005_Oritavancin_Mechanism_of_Action
https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540648/all/Oritavancin
https://pmc.ncbi.nlm.nih.gov/articles/PMC2764228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2764228/
https://go.drugbank.com/drugs/DB04911
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/206334Orig1s000ClinPharmR.pdf
https://www.drugs.com/monograph/oritavancin.html
https://pubchem.ncbi.nlm.nih.gov/compound/Oritavancin
https://pubchem.ncbi.nlm.nih.gov/compound/Oritavancin
https://www.researchgate.net/figure/Mean-oritavancin-concentration-time-profiles-for-single-dose-infusion-over-3-h-as_fig1_232610320
https://www.researchgate.net/publication/272189161_Oritavancin_Diphosphate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6252426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6252426/
https://www.benchchem.com/product/b609769#foundational-studies-on-oritavancin-diphosphate-pharmacokinetics
https://www.benchchem.com/product/b609769#foundational-studies-on-oritavancin-diphosphate-pharmacokinetics
https://www.benchchem.com/product/b609769#foundational-studies-on-oritavancin-diphosphate-pharmacokinetics
https://www.benchchem.com/product/b609769#foundational-studies-on-oritavancin-diphosphate-pharmacokinetics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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